Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves a multi-step process starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Studied for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique optical or electronic properties.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C9H8FN3O2 |
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Molecular Weight |
209.18 g/mol |
IUPAC Name |
methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H8FN3O2/c1-5-3-7(9(14)15-2)13-8(12-5)6(10)4-11-13/h3-4H,1-2H3 |
InChI Key |
CNFGASORFJJXJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(=O)OC)F |
Origin of Product |
United States |
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